Exact +3.0 Da Mass Shift from Three Site-Specific Deuterium Atoms at the C-5 Methyl Group Enables Baseline-Resolved MRM Quantification
10,11-Dehydroxy Limaprost-d3 incorporates three deuterium atoms specifically at the C-5 methyl group of the nonenyl side chain (trideuteriomethyl), providing a +3.0 Da mass shift relative to the unlabeled 10,11-dehydroxy limaprost (m/z 362.5 → 365.5 for the neutral molecule) . This Δm = +3 Da exceeds the minimum recommended +2 Da threshold for stable-isotope internal standards used in LC-MS/MS to avoid isotopic cross-talk between analyte and internal standard mass channels . In contrast, the parent drug standard limaprost-d3 bears its deuterium label on the same C-5 methyl but on a molecule that retains the 10,11-dihydroxy moiety (C22H33D3O5, MW 383.5), thereby targeting a different analyte (the API rather than the 10,11-dehydroxy impurity) . In the 2D-LC-MS/MS method validated by Komaba et al. (2007), limaprost and its deuterated derivatives were successfully baseline-resolved and quantified with a linear dynamic range of 0.1–10 pg/mL (r > 0.9987) using deuterium-labeled internal standards extracted by three-step solid-phase extraction from human plasma .
| Evidence Dimension | Mass shift for stable-isotope-dilution LC-MS/MS internal standardization |
|---|---|
| Target Compound Data | MW 365.52 Da (C22H31D3O4); +3 Da vs. unlabeled; deuterium label at C-5 methyl (trideuteriomethyl) |
| Comparator Or Baseline | Unlabeled 10,11-dehydroxy limaprost: MW 362.5 Da (C22H34O4); Limaprost-d3: MW 383.5 Da (C22H33D3O5); 11-deoxy limaprost-d3: MW 367.54 Da (C22H33D3O4) |
| Quantified Difference | +3.0 Da mass shift vs. unlabeled 10,11-dehydroxy limaprost; -18.0 Da (loss of 2 × OH, gain 1 × H) vs. limaprost-d3; -2.0 Da vs. 11-deoxy limaprost-d3 |
| Conditions | LC-MS/MS with electrospray ionization in negative mode; 2D-LC system (Phenyl column first dimension, ODS second dimension) per Komaba et al. (2007) |
Why This Matters
The +3 Da mass shift, achieved by three deuterium atoms at a metabolically stable methyl position, avoids isotopic cross-talk while targeting a different analyte than limaprost-d3, enabling specific and accurate quantification of the 10,11-dehydroxy impurity — a critical parameter in ANDA submissions where this degradation product must be monitored per ICH Q3B at the ≤0.1% reporting threshold.
- [1] Bertin Bioreagent / Cayman Chemical. Limaprost-d3 — CAT No. 25416. Molecular formula: C22H33D3O5; Molecular weight: 383.5; Purity: ≥99% deuterated forms (d1-d3). View Source
- [2] Komaba, J., Masuda, Y., Hashimoto, Y., Nago, S., Takamoto, M., Shibakawa, K., Nakade, S., & Miyata, Y. (2007). Ultra sensitive determination of limaprost, a prostaglandin E1 analogue, in human plasma using on-line two-dimensional reversed-phase liquid chromatography–tandem mass spectrometry. J Chromatogr B, 852(1-2), 590-597. PMID: 17350904. View Source
